molecular formula C21H40O2 B14598452 Methyl 17-cyclopropylheptadecanoate CAS No. 60128-87-2

Methyl 17-cyclopropylheptadecanoate

Cat. No.: B14598452
CAS No.: 60128-87-2
M. Wt: 324.5 g/mol
InChI Key: VZFOQMATGOSKBG-UHFFFAOYSA-N
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Description

Methyl 17-cyclopropylheptadecanoate is a structurally modified fatty acid methyl ester characterized by a cyclopropane ring at the 17th carbon of its aliphatic chain. Such esters are often studied for applications in materials science, catalysis, or bioactive molecule development, though specific uses for this compound remain unexplored in the available literature.

Properties

CAS No.

60128-87-2

Molecular Formula

C21H40O2

Molecular Weight

324.5 g/mol

IUPAC Name

methyl 17-cyclopropylheptadecanoate

InChI

InChI=1S/C21H40O2/c1-23-21(22)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-20-18-19-20/h20H,2-19H2,1H3

InChI Key

VZFOQMATGOSKBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCC1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 17-cyclopropylheptadecanoate typically involves the esterification of 17-cyclopropylheptadecanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as immobilized enzymes, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 17-cyclopropylheptadecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 17-cyclopropylheptadecanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as a component in lubricants and surfactants.

Mechanism of Action

The mechanism of action of Methyl 17-cyclopropylheptadecanoate involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further participate in biochemical pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Structural Analogs

a. Methyl 17-hydroxyheptadecanoate (NPC12438)

  • Structure : Linear C₁₈ chain with a terminal hydroxy group at C15.
  • Molecular Formula : C₁₈H₃₆O₃ vs. C₁₉H₃₄O₂ (estimated for the cyclopropyl variant).
  • Bioactivity : Exhibits low cytotoxicity (ED₅₀ >30 µg/mL in multiple cancer cell lines, including HCT-15 and SK-OV-3) .
  • Key Difference: The cyclopropyl group in Methyl 17-cyclopropylheptadecanoate may enhance membrane permeability due to increased hydrophobicity and rigidity, though direct biological data are unavailable.

b. Diterpenoid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

  • Structure : Complex tricyclic diterpene core with a methyl ester group .
  • Properties : Higher molecular weight and lower volatility compared to straight-chain esters. Used in resin chemistry and antimicrobial studies.
  • Key Difference: The linear aliphatic chain of this compound lacks the fused ring systems of diterpenoids, resulting in distinct solubility and reactivity profiles .

c. Aromatic Esters (e.g., Methyl Salicylate)

  • Structure : Aromatic ring with an ester group.
  • Volatility : High (vapor pressure ~0.15 mmHg at 25°C) due to small molecular size .
  • Key Difference: this compound’s long aliphatic chain and cyclopropane ring likely reduce volatility and increase lipophilicity compared to methyl salicylate .
Physicochemical Properties
Compound Molecular Formula Key Substituent Boiling Point* Solubility* Reactivity*
This compound C₁₉H₃₄O₂ (est.) Cyclopropane (C17) High (est.) Low in water Moderate (ring strain)
Methyl 17-hydroxyheptadecanoate C₁₈H₃₆O₃ Hydroxy (C17) Moderate Moderate in polar solvents Low
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ Tricyclic diterpene Very high Insoluble in water Low (stable core)
Methyl salicylate C₈H₈O₃ Aromatic hydroxy Low (~222°C) Miscible in organics High (ester hydrolysis)

*Estimated or inferred from structural analogs .

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